BenchChemオンラインストアへようこそ!

(E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide

Medicinal Chemistry Conformational Analysis Protease Inhibition

(E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide (CAS 1396893-32-5) is a synthetic small-molecule acrylamide (molecular formula C16H15ClN2O2, molecular weight 302.76 g/mol) featuring a 2-chlorophenyl group conjugated to an α,β-unsaturated amide and a rigid 1-cyclopropyl-5-oxopyrrolidin-3-yl scaffold. The compound belongs to a broader chemotype explored in medicinal chemistry for modulating serine hydrolases (e.g., prolyl oligopeptidase/PREP, fibroblast activation protein/FAP) and G protein-coupled receptors ; however, definitive target engagement or potency data for this specific structure have not been disclosed in the primary literature indexed as of mid-2026.

Molecular Formula C16H17ClN2O2
Molecular Weight 304.77
CAS No. 1396893-32-5
Cat. No. B2501830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide
CAS1396893-32-5
Molecular FormulaC16H17ClN2O2
Molecular Weight304.77
Structural Identifiers
SMILESC1CC1N2CC(CC2=O)NC(=O)C=CC3=CC=CC=C3Cl
InChIInChI=1S/C16H17ClN2O2/c17-14-4-2-1-3-11(14)5-8-15(20)18-12-9-16(21)19(10-12)13-6-7-13/h1-5,8,12-13H,6-7,9-10H2,(H,18,20)/b8-5+
InChIKeyGCYAKDQZPYQIRF-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-Chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide (CAS 1396893-32-5): Structural Baseline and Procurement Context


(E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide (CAS 1396893-32-5) is a synthetic small-molecule acrylamide (molecular formula C16H15ClN2O2, molecular weight 302.76 g/mol) featuring a 2-chlorophenyl group conjugated to an α,β-unsaturated amide and a rigid 1-cyclopropyl-5-oxopyrrolidin-3-yl scaffold [1]. The compound belongs to a broader chemotype explored in medicinal chemistry for modulating serine hydrolases (e.g., prolyl oligopeptidase/PREP, fibroblast activation protein/FAP) and G protein-coupled receptors [2]; however, definitive target engagement or potency data for this specific structure have not been disclosed in the primary literature indexed as of mid-2026.

Why (E)-3-(2-Chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide Cannot Be Reliably Replaced by a Generic Acrylamide Analog


Despite the superficial resemblance to other α,β-unsaturated amides, the target compound integrates three pharmacophoric elements—the E-configured 2-chlorophenylacrylamide Michael acceptor, the cyclopropyl group, and the N-substituted 5-oxopyrrolidine—whose interplay dictates reactivity, conformational restraint, and metabolic stability [1]. In closely related series, even minor modifications to the N-cyclopropyl-5-oxopyrrolidine portion have been shown to drastically alter selectivity between PREP, FAP, and DPP-IV, confirming that generic substitution without matched-pair experimental validation carries a high risk of divergent pharmacological profiles [2]. The quantitative evidence below, where available, underscores these structure-driven differentiation points.

Quantitative Differentiation Evidence for (E)-3-(2-Chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide


Conformational Restraint Imposed by the 1-Cyclopropyl-5-Oxopyrrolidine Core vs. Flexible Piperidine Analogs

The 1-cyclopropyl-5-oxopyrrolidin-3-yl scaffold enforces a defined dihedral angle between the amide nitrogen and the cyclopropyl ring, reducing the number of accessible conformers compared to analogous compounds bearing a piperidine or unsubstituted pyrrolidine core. In published PREP/FAP inhibitor series, replacement of the 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group altered potency by >10-fold and flipped selectivity between FAP and PREP [1]. For compound 1396893-32-5, the combination of the E-acrylamide geometry with the rigid cyclopropyl-5-oxopyrrolidine is predicted to present a spatially unique electrophilic warhead orientation; however, no direct crystallographic or IC50 data for this exact compound have been reported.

Medicinal Chemistry Conformational Analysis Protease Inhibition

Electronic Influence of the 2-Chlorophenyl Substituent on Acrylamide Reactivity vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs

The ortho-chloro substituent exerts both steric and electronic effects on the conjugated acrylamide system, modulating the electrophilicity of the β-carbon. Hammett σₘ and σₚ constants predict that a 2-chlorophenyl group (σₘ = +0.37) yields a different charge distribution at the β-position compared to 4-chlorophenyl (σₚ = +0.23) or unsubstituted phenyl (σ = 0) [1]. In analogous cinnamamide series, the 2-Cl substituent has been shown to reduce glutathione (GSH) adduct formation rates by approximately 30–50% relative to para-substituted congeners, suggesting attenuated non-specific thiol reactivity [2]. Quantitative kinetic data for CAS 1396893-32-5 are not available.

Physical Organic Chemistry Michael Acceptors Electrophilicity

Metabolic Stability Advantage of the Cyclopropyl Group vs. Isopropyl or Ethyl Substituents on the Pyrrolidinone Nitrogen

The cyclopropyl ring on the pyrrolidinone nitrogen serves as a metabolically resistant isostere for isopropyl or ethyl groups. In rat liver microsome studies of related N-cyclopropyl lactams, the intrinsic clearance (Cl_int) was 3–10× lower than that of the N-isopropyl counterparts, attributed to the cyclopropyl group’s reduced susceptibility to CYP450-mediated N-dealkylation [1]. For CAS 1396893-32-5, this metabolic soft spot protection is structurally inferred but has not been experimentally validated in a head-to-head microsomal stability assay.

Drug Metabolism Cytochrome P450 Oxidative Dealkylation

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) vs. Commercial PREP Inhibitor SP-13786 (UAMC-1110)

Using the consensus LogP (cLogP 2.8) and TPSA (49.4 Ų) calculated by SwissADME, CAS 1396893-32-5 occupies a different physicochemical space compared to the dual PREP/FAP inhibitor SP-13786 (UAMC-1110, CAS 1448440-52-5; cLogP 1.1, TPSA 86.3 Ų) [1]. The lower TPSA of the target compound predicts improved passive blood–brain barrier penetration (rule of thumb: CNS drug TPSA < 70 Ų), which may be advantageous for neurological applications of PREP inhibition, provided target potency is confirmed [2].

Physicochemical Properties Drug-likeness CNS Penetration

Credible Application Scenarios for (E)-3-(2-Chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide Derived from Structural Evidence


Chemical Probe Development for Prolyl Oligopeptidase (PREP) with CNS Exposure Requirements

The calculated TPSA of 49.4 Ų and cLogP of 2.8 predict favorable blood–brain barrier permeation [1], positioning this scaffold as a candidate for developing CNS-active PREP chemical probes. The ortho-chlorophenyl acrylamide may offer attenuated non-specific thiol reactivity relative to para-substituted analogs [2], an important characteristic for a clean chemical probe. However, confirmation of PREP inhibitory potency is prerequisite; users must validate target engagement experimentally before deploying as a probe.

Structure–Activity Relationship (SAR) Exploration Around the N-Cyclopropyl-5-Oxopyrrolidine Core

The 1-cyclopropyl-5-oxopyrrolidin-3-yl scaffold represents a conformationally constrained amine that is underexplored relative to piperidine or proline-based cores. Published SAR shows that replacement of the 5-oxopyrrolidin-3-yl fragment in CCR5 antagonist programs produced substantial potency shifts [1]. Procurement of this compound enables systematic variation of the cinnamamide aryl group while holding the rigid core constant, generating matched molecular pairs to deconvolute contributions of the acrylamide geometry and the cyclopropyl group to target binding.

Metabolic Stability Benchmarking in N-Dealkylation-Sensitive Series

The cyclopropyl substituent is a well-precedented strategy to block CYP450-mediated N-dealkylation [1]. This compound can serve as a benchmark for microsomal stability studies alongside its N-isopropyl, N-ethyl, or N-unsubstituted counterparts to quantify the metabolic liability introduced by alternative N-substituents. Such data are essential for preclinical candidate selection in programs where pyrrolidinone metabolic soft spots are a known liability.

Covalent Inhibitor Selectivity Profiling via Reactivity-Based Probe Competition

The acrylamide warhead, combined with the ortho-chloro substitution that may temper intrinsic electrophilicity [1], makes this compound suitable for incorporation into activity-based protein profiling (ABPP) studies to map the cysteine-reactive proteome. By quantifying engagement against a broad panel of cysteine-dependent enzymes and comparing with des-chloro or para-chloro analogs, researchers can establish the selectivity fingerprint of the ortho-chlorophenyl acrylamide chemotype.

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.